Palmitoylcaprazol
Description
Properties
Molecular Formula |
C38H63N5O14 |
|---|---|
Molecular Weight |
813.9 g/mol |
IUPAC Name |
(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-hexadecanoyloxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C38H63N5O14/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(45)54-23-21-41(2)27(34(50)42(3)26(23)36(51)52)32(57-37-31(49)28(46)22(20-39)55-37)33-29(47)30(48)35(56-33)43-19-18-24(44)40-38(43)53/h18-19,22-23,26-33,35,37,46-49H,4-17,20-21,39H2,1-3H3,(H,51,52)(H,40,44,53)/t22-,23+,26+,27+,28-,29+,30-,31-,32+,33+,35-,37+/m1/s1 |
InChI Key |
OEDWXPSJPLYFON-IMTXVEKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CN([C@H](C(=O)N([C@@H]1C(=O)O)C)[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)O)C |
Synonyms |
palmitoylcaprazol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology of Palmitoylcaprazol
Total Synthesis Approaches to Caprazol (B1245282) and Palmitoylcaprazol
The chemical synthesis of caprazol and its derivatives like this compound is a significant challenge due to their structural complexity, including multiple stereocenters and an unstable diazepanone moiety. acs.org
Early synthetic routes to caprazol and its analogues were often described as arduous. acs.org A primary hurdle in the synthesis is the stereoselective construction of the core structure, which includes a β-hydroxyamino acid moiety and the seven-membered diazepanone ring. acs.org
A key breakthrough was the development of a highly β-selective ribosylation method that does not rely on neighboring group participation, a common strategy that was not applicable for caprazol synthesis. hokudai.ac.jpacs.org This approach utilized the steric hindrance of a pentylidene group to control the stereochemistry during the introduction of the aminoribose unit. hokudai.ac.jp The synthesis of the diazepanone ring was then accomplished through a modified intramolecular reductive amination. acs.orgnih.gov
Another critical step is the diastereoselective aldol (B89426) reaction required to form the syn-β-hydroxyamino acid portion. Researchers have investigated various catalysts, including thiourea-based catalysts and bases, to control the stereochemistry of this reaction between uridine-derived aldehydes and isocyanoacetate derivatives. acs.orgjst.go.jp The first total synthesis of caprazamycin (B1248949) A was achieved using such a diastereoselective aldol reaction and a Mitsunobu reaction for the construction of the 1,4-diazepanone core. acs.org A catalytic asymmetric total synthesis of (+)-caprazol has also been reported, highlighting the ongoing refinement of synthetic strategies. bikaken.or.jpjst.go.jp
The synthesis of this compound, which features a simplified fatty acid side chain, was achieved through an improved synthesis of a key 5'-β-O-aminoribosyl-glycyluridine intermediate, followed by the installation of the palmitoyl (B13399708) side chain to the cyclization precursor and subsequent construction of the diazepanone ring. acs.org This "second generation" synthesis of (+)-caprazol demonstrates the evolution toward more practical and scalable routes. acs.org
Table 1: Key Synthetic Reactions in Caprazol and this compound Synthesis
| Reaction Type | Purpose | Key Reagents/Conditions | Reference |
| β-Selective Ribosylation | Stereocontrolled introduction of the aminoribose moiety | Pentylidene protecting group for steric hindrance | hokudai.ac.jpacs.org |
| Intramolecular Reductive Amination | Construction of the 1,4-diazepanone ring | Modified conditions from a precursor amino aldehyde | hokudai.ac.jpnih.gov |
| Diastereoselective Aldol Reaction | Formation of the syn-β-hydroxyamino acid moiety | Thiourea catalysts, bases (e.g., K₂CO₃) | acs.org |
| Mitsunobu Reaction | Alternative for 1,4-diazepanone ring construction | Standard Mitsunobu conditions | acs.org |
Chemical synthesis and derivatization are crucial for generating analogues of caprazamycins to perform structure-activity relationship (SAR) studies. nih.gov These studies aim to identify the key structural features required for antibacterial activity and to develop compounds with improved potency, stability, or antibacterial spectrum.
This compound itself is a result of such efforts, designed as a simplified analogue where the complex 3-methylglutaryl-rhamnose side chain of natural caprazamycins is replaced with a simple palmitoyl group. acs.org This analogue not only showed potent activity against Mycobacterium smegmatis but also exhibited activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). acs.orgresearchgate.net
Other derivatization strategies include:
Core Structure Modification: Acidic treatment of natural caprazamycins yields a core structure called caprazene, which can be chemically modified at various positions to create new derivatives. researchgate.net
Scaffold Simplification: Simpler analogues, such as those with a diketopiperazine or acyclic core, have been synthesized to probe the importance of the diazepanone ring. hokudai.ac.jp
Chemically Stable Analogues: Carbacaprazamycins, which are carbocyclic analogues, were designed and synthesized to improve chemical stability while retaining antibacterial activity. researchgate.net
These synthetic efforts provide essential tools for defining the pharmacophore of this antibiotic class, paving the way for the development of new anti-infective agents. nih.gov
Evolution of Synthetic Strategies
Biosynthetic Investigations of Caprazamycin and Related Natural Products
Understanding the biosynthesis of caprazamycins in their natural producer, Streptomyces, provides a complementary approach to generating new derivatives through genetic manipulation.
The biosynthesis of caprazamycins is a complex process involving numerous enzymatic steps. nottingham.ac.uk The core scaffold is derived from 5′-(β-O-aminoribosyl)-glycyluridine. nottingham.ac.uknih.gov A key initial step is an aldol-type condensation between glycine (B1666218) and uridine-5′-aldehyde to produce 5′-C-glycyluridine, a reaction catalyzed by an enzyme with proposed aldolase (B8822740) activity. acs.orgcore.ac.uk
Subsequent enzymatic transformations build the final complex structure. These include:
Acyltransfer: The enzyme Cpz21, an acyltransferase, is responsible for attaching the 3-methylglutaryl moiety to the caprazol core. nih.gov The precursor for this moiety, 3-methylglutaryl-CoA, is supplied by two independent pathways: one encoded within the cpz gene cluster itself involving the HMG-CoA synthase Cpz5, and another from the host's primary metabolism (the leucine/isovalerate utilization pathway). researchgate.net
Glycosylation: A glycosyltransferase, Cpz31, attaches the deoxysugar L-rhamnose to the caprazamycin aglycone. asm.org
Methylation: The rhamnose sugar is further modified by several O-methyltransferases (e.g., Cpz28, Cpz29, Cpz30) to give the final permethylated sugar found in mature caprazamycins. asm.org
Sulfation: Some caprazamycin analogues are sulfated. This reaction is catalyzed by a two-enzyme system involving a PAPS-dependent sulfotransferase (Cpz8) and a PAPS-independent sulfotransferase (Cpz4). researchgate.net
Inactivation of the hydrolase-like enzyme Cpz23 was found to cause the accumulation of a 3″-O-phosphorylated caprazol precursor, indicating a potential self-resistance or regulatory mechanism involving phosphorylation. asm.org
Caprazamycins are produced by the actinomycete Streptomyces sp. MK730-62F2. nih.govnih.gov The genes responsible for their production are organized in a biosynthetic gene cluster (BGC), which was the first to be identified and characterized for an inhibitor of the MraY translocase enzyme. nih.govresearchgate.net
The cpz gene cluster was identified by cloning and sequencing, revealing a region containing 23 open reading frames (ORFs) designated cpz9 through cpz31. nih.gov These genes are proposed to encode the enzymes for biosynthesis, as well as proteins for regulation, export, and self-resistance. nih.gov
A notable feature of the cpz BGC is that it is incomplete. The genes required for the synthesis of the dTDP-L-rhamnose precursor for the sugar moiety are not located within the main cluster but reside elsewhere on the Streptomyces chromosome. asm.org This spatial separation of biosynthetic genes is also observed in the biosynthesis of other natural products. asm.org Heterologous expression of the main cpz cluster in a host like Streptomyces coelicolor, which lacks the rhamnose genes, resulted in the production of only the non-glycosylated caprazamycin aglycones, confirming the genetic basis for this observation. nih.govresearchgate.net
Table 2: Selected Genes from the Caprazamycin (cpz) Biosynthetic Gene Cluster
| Gene | Proposed Function | Role in Biosynthesis | Reference |
| cpz5 | HMG-CoA synthase | Part of the pathway to generate 3-methylglutaryl-CoA | researchgate.net |
| cpz8 | PAPS-dependent sulfotransferase | First step in the sulfation of some analogues | researchgate.net |
| cpz21 | Acyltransferase | Attaches the 3-methylglutaryl side chain | nih.gov |
| cpz31 | Glycosyltransferase | Attaches L-rhamnose to the aglycone | asm.org |
| cpzDIII | dTDP-D-glucose 4,6-dehydratase | Part of the distal L-rhamnose biosynthesis cluster | asm.org |
The elucidation of the cpz gene cluster and its biosynthetic pathway has enabled the use of genetic engineering techniques to create novel caprazamycin derivatives. nih.gov This approach, often termed "pathway engineering" or "combinatorial biosynthesis," manipulates the biosynthetic machinery to produce altered structures.
Key strategies for the biosynthetic diversification of caprazamycins include:
Heterologous Expression: As mentioned, expressing the cpz cluster in S. coelicolor naturally leads to the production of simplified, non-glycosylated caprazamycin aglycones. nih.govresearchgate.net This demonstrated the potential of using different host organisms to generate structural diversity.
Gene Inactivation: Targeted deletion of specific genes can be used to produce biosynthetic intermediates or novel analogues. For instance, inactivating the acyltransferase gene cpz21 led to the accumulation of new, simplified liponucleoside antibiotics that completely lack the 3-methylglutaryl moiety. nih.gov
Gene Cluster Assembly: To produce the complete, natural caprazamycins in a heterologous host, the distal L-rhamnose gene subcluster was assembled with the main cpz cluster using Red/ET-mediated recombination. asm.org Expression of this engineered "super-cluster" in S. coelicolor successfully yielded intact, glycosylated caprazamycins. asm.org
Regulator Engineering: Overexpression of certain regulatory proteins in the host strain can enhance the production of heterologously expressed natural products. Overexpressing the Crp-like regulator Sco3571 in S. coelicolor was shown to increase the yield of caprazamycins, likely by boosting the supply of metabolic precursors. researchgate.netasm.org
These genetic manipulations, combined with chemical synthesis, provide a powerful and versatile platform for exploring the chemical space around the caprazamycin scaffold to develop new antibacterial agents. nih.gov
Molecular and Cellular Mechanisms of Antimicrobial Action
Target Identification and Validation: Phospho-MurNAc-pentapeptide Translocase (MraY) Inhibition
The primary molecular target of Palmitoylcaprazol is the enzyme phospho-MurNAc-pentapeptide translocase, also known as MraY. griffith.edu.auresearchgate.netnih.gov MraY is an essential integral membrane protein that plays a pivotal role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov This enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. nih.gov This reaction is the first committed membrane step in the peptidoglycan synthesis pathway, making its inhibition a highly effective strategy for antibacterial action. The essentiality of MraY for bacterial viability has been confirmed in various pathogens, including Mycobacterium tuberculosis. nih.govnih.gov
Enzymological Characterization of Inhibitory Activity
This compound, a synthetic analogue of caprazamycins, demonstrates potent inhibitory activity against the MraY enzyme. researchgate.net Structure-activity relationship (SAR) studies have revealed that the lipophilic palmitoyl (B13399708) side chain is crucial for its potent action. griffith.edu.au While specific kinetic studies detailing the precise mechanism of inhibition (e.g., competitive, non-competitive) for this compound are not extensively documented in publicly available literature, data on closely related analogues provide significant insights. For instance, 'carbacaprazamycin' analogues, which were designed to improve metabolic stability over this compound, exhibit strong MraY inhibitory activity with IC50 values in the low nanomolar range. griffith.edu.au It was noted that these carbacaprazamycin analogues were found to be 4-6 times less effective than this compound, suggesting an even more potent MraY inhibition by this compound itself. griffith.edu.au The inhibitory activity of this class of compounds is often evaluated using fluorescence-based MraY assays. griffith.edu.au Liposidomycins and mureidomycins, which share mechanistic similarities with caprazamycins, have been characterized as reversible, slow-binding inhibitors of MraY. nih.gov
Table 1: MraY Inhibitory Activity of Caprazamycin (B1248949) Analogues
| Compound | Target Enzyme | IC50 Value | Source(s) |
|---|---|---|---|
| Carbacaprazamycin analogues | MraY (from Staphylococcus aureus) | 2.6-6.9 nM | griffith.edu.au |
| This compound | MraY (from Staphylococcus aureus) | Implied to be more potent than carbacaprazamycins | griffith.edu.au |
This table is interactive. Click on the headers to sort the data.
Disruption of Bacterial Peptidoglycan Biosynthesis
By inhibiting MraY, this compound effectively halts the synthesis of Lipid I, a foundational building block of peptidoglycan. nih.gov The peptidoglycan layer provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. In its absence or with a compromised structure, the bacterial cell becomes susceptible to lysis and death. The sequence of the peptidoglycan biosynthesis pathway involves cytoplasmic, membrane-associated, and periplasmic stages. The MraY-catalyzed step is the critical transition from the cytoplasmic to the membrane-associated stage. nih.gov Disruption at this juncture prevents the subsequent steps of peptidoglycan elongation and cross-linking, which are carried out by penicillin-binding proteins (PBPs). Therefore, the ultimate consequence of MraY inhibition by this compound is the cessation of cell wall construction, leading to a loss of cell wall integrity. mdpi.comresearchgate.net
Cellular Response and Pathway Perturbations in Target Organisms
The inhibition of peptidoglycan synthesis in mycobacteria by compounds like this compound triggers a cascade of cellular responses and pathway perturbations. A notable consequence of treating mycobacteria with cell wall synthesis inhibitors is a significant increase in the intrabacterial concentration of ATP. frontiersin.org This ATP surge is believed to result from increased oxidative phosphorylation and is associated with the lethal effect of these antibiotics. frontiersin.org Pharmacological suppression of this ATP burst has been shown to reduce the bactericidal activity of cell wall-targeting drugs. frontiersin.org
Furthermore, the disruption of cell wall integrity can lead to increased sensitivity to other antimicrobial agents and environmental stressors like detergents. nih.gov In Mycobacterium tuberculosis, a compromised cell wall can lead to a strong attenuation of the bacterium's virulence. nih.gov This is because the mycobacterial cell wall is a crucial determinant of its pathogenicity, contributing to its resistance to host immune defenses. nih.govnih.gov For instance, Mtb actively modulates host cell signaling pathways to inhibit the fusion of phagosomes with lysosomes and dampens the host's protective cytokine response. nih.gov A weakened cell wall can impair these virulence mechanisms. Studies on Mtb mutants with defects in cell wall-related systems, such as the ESX-5 secretion system, show reduced cell wall integrity and significant attenuation in both macrophage and mouse infection models. nih.gov While direct studies on the specific cellular perturbations caused by this compound are limited, the known consequences of targeting mycobacterial cell wall synthesis provide a strong indication of its downstream effects. The host immune system, particularly macrophages and dendritic cells, initiates a complex response to mycobacterial infection, involving cytokine release and attempts at phagocytic clearance. nih.govmdpi.comoatext.comfrontiersin.org The efficacy of this response is heavily influenced by the integrity of the mycobacterial cell envelope.
Spectrum of Activity and Efficacy
In Vitro Studies against Gram-Positive Bacteria
Palmitoylcaprazol has demonstrated a broad range of antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Its efficacy has been evaluated through in vitro studies that determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Activity against Drug-Resistant Strains (e.g., MRSA, VRE)
A key attribute of this compound is its effectiveness against clinically significant drug-resistant bacteria. Studies have shown that it exhibits potent antibacterial activity against strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net The reported MIC values for this compound against these challenging pathogens range from 3.13 to 12.5 µg/mL. nih.gov This makes it a compound of considerable interest for addressing infections that are unresponsive to current standard therapies.
Comparative Efficacy with Parent Compounds
When compared to its natural parent compounds, this compound has shown comparable efficacy. For instance, it exhibited an MIC of 6.25 µg/mL against Mycobacterium smegmatis, a potency that is similar to that of the natural caprazamycins. nih.gov This demonstrates that the chemical simplification of the side chain does not compromise its fundamental antibacterial power.
Interactive Data Table: In Vitro Efficacy of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Mycobacterium smegmatis ATCC607 | Gram-Positive | 6.25 nih.gov |
| Methicillin-Resistant S. aureus (MRSA) | Gram-Positive, Drug-Resistant | 3.13 - 12.5 nih.gov |
| Vancomycin-Resistant Enterococcus (VRE) | Gram-Positive, Drug-Resistant | 3.13 - 12.5 nih.gov |
Preclinical Efficacy Investigations of Palmitoylcaprazol and Analogues
In Vitro Antimicrobial Spectrum and Potency
In vitro studies are the first step in determining the antimicrobial capabilities of a new compound. These laboratory-based tests assess the agent's direct activity against a wide range of clinically relevant bacteria.
Activity Against Gram-Positive Bacterial Strains
The initial screening of a novel antimicrobial agent typically includes its evaluation against common Gram-positive pathogens, which are responsible for a significant burden of human infections. mdpi.com Key bacteria in this group include Staphylococcus aureus and Enterococcus species. mdpi.comnih.gov The potency of the compound is usually quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
For a hypothetical compound, the data might be presented as follows:
Table 1: Illustrative In Vitro Activity Against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.12 - 2 | 0.5 | 1 |
| Enterococcus faecalis | 0.25 - 4 | 1 | 2 |
| Enterococcus faecium | 0.5 - 8 | 2 | 4 |
(Note: This table is for illustrative purposes only and does not represent actual data for Palmitoylcaprazol.)
Efficacy Against Multi-Drug Resistant Pathogens
A crucial aspect of preclinical testing is to assess the compound's effectiveness against bacteria that have developed resistance to existing antibiotics. mdpi.com This includes formidable pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). frontiersin.orgmdpi.com Activity against these strains suggests that the new compound may have a novel mechanism of action or can evade current resistance mechanisms.
An example of how this data could be displayed:
Table 2: Illustrative In Vitro Activity Against Multi-Drug Resistant Pathogens
| Bacterial Strain | Resistance Profile | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 4 | 2 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 8 | 4 |
(Note: This table is for illustrative purposes only and does not represent actual data for this compound.)
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Therefore, new antimicrobial candidates are often screened for activity against this pathogen. nih.gov Due to the slow growth and biohazard level of M. tuberculosis, a surrogate organism like Mycobacterium smegmatis is often used for initial screening. nih.goveujournal.org
A sample data table for antitubercular activity:
Table 3: Illustrative In Vitro Antitubercular Activity
| Mycobacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 1.56 |
| Mycobacterium tuberculosis H37Rv | 3.12 |
(Note: This table is for illustrative purposes only and does not represent actual data for this compound.)
In Vivo Preclinical Models of Infection
Following promising in vitro results, the compound's efficacy is tested in living organisms, typically in animal models of infection. minervaimaging.comvirnext.frvibiosphen.com These studies are essential for understanding how the drug behaves in a complex biological system and its potential to treat infections in a clinical setting.
Efficacy Assessment in Relevant Animal Models
To evaluate in vivo efficacy, researchers use established animal models that mimic human infections. medwinpublishers.comnih.govmdpi.com For bacterial infections, this often involves inducing a localized infection (e.g., a thigh infection model) or a systemic infection (e.g., sepsis model) in rodents. The effectiveness of the antimicrobial is then assessed by measuring the reduction in bacterial load in various organs or tissues compared to untreated control animals.
Pharmacodynamics in Preclinical Systems
Pharmacodynamics is the study of the relationship between drug concentration and its effect on the body. allucent.comuu.se In preclinical infection models, pharmacodynamic studies aim to determine the key parameters that correlate with antimicrobial efficacy. nih.govcatapult.org.uknih.gov This often involves analyzing the relationship between the drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its antimicrobial effect. nih.gov Understanding these relationships is crucial for selecting an appropriate dosing regimen for future clinical trials.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantitative Analysis in Research Contexts
The structural confirmation and analysis of this compound, a synthetic analogue of the caprazamycin (B1248949) family of antibiotics, rely on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a foundational technique, often coupled with mass spectrometry (MS), for the separation and identification of this compound and its related compounds from complex mixtures. researchgate.netresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool used in the analysis of caprazamycin derivatives. researchgate.netcore.ac.uk This method provides reliable data on the mass and structure of the analytes. High-resolution mass spectrometry (HRMS) is also employed to determine the exact mass and elemental composition of these molecules. For instance, the exact mass of a related analogue, des-N-Me-palmitoylcaprazol, has been reported as 799.4215, a determination made possible by such high-accuracy mass spectrometry techniques. uni-tuebingen.de
While specific Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound is not detailed in the available literature, NMR is a cornerstone for the structural elucidation of organic molecules, including natural products and their synthetic analogues. creative-biostructure.comsemanticscholar.orgresearchgate.net Techniques such as 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously determining the complex stereochemistry and connectivity of the core structure of caprazamycin analogues. researchgate.net Quantitative NMR (qNMR) can be utilized for determining the concentration and purity of compounds against a certified internal standard, a critical step in creating reference materials for research. creative-biostructure.comasdlib.orgbipm.org
The general workflow for characterization involves separating the compound using a chromatographic method like HPLC with a suitable column (e.g., C18 reversed-phase) and then subjecting the purified compound to spectroscopic analysis, primarily MS and NMR, to confirm its identity and structure. researchgate.netrssl.comnih.gov
Genetic Engineering and Heterologous Expression Systems for Biosynthesis and Production
Research into this compound is deeply connected to the study of the biosynthesis of its parent compounds, the caprazamycins. The caprazamycin (cpz) biosynthetic gene cluster, first isolated from Streptomyces sp. MK730-62F2, has been successfully cloned and expressed in heterologous hosts, most notably Streptomyces coelicolor. nih.govresearchgate.netuni-tuebingen.de This genetic engineering approach is fundamental for producing novel analogues and understanding the function of individual biosynthetic genes.
Heterologous expression of the core cpz gene cluster in S. coelicolor initially led to the production of non-glycosylated caprazamycin derivatives, or aglycones, because the host lacks the necessary genes for the synthesis of the L-rhamnose sugar moiety. core.ac.ukresearchgate.net To produce the fully intact natural products, the cpz cluster was co-expressed with a second plasmid containing the required genes for dTDP-L-rhamnose biosynthesis. core.ac.uk
This platform allows for targeted genetic manipulation to create simplified and novel antibiotics. For example, the targeted inactivation of specific genes within the cpz cluster has been used to generate new derivatives. Deletion of the gene cpz21, which encodes an acyltransferase, resulted in the accumulation of simplified liponucleoside antibiotics that lack the 3-methylglutaryl moiety. nih.govresearchgate.net This strategy of pathway engineering is central to the generation of compounds like this compound, which features a simplified fatty acyl side chain instead of the more complex one found in the natural caprazamycins. nih.gov These engineered strains serve as small bio-factories, providing a scalable and adaptable platform for producing these valuable antibiotic lead compounds. nih.govyoutube.com
| Genetic Manipulation Strategy | Host Organism | Outcome | Reference |
| Heterologous expression of cpz gene cluster | Streptomyces coelicolor M512 | Production of non-glycosylated caprazamycin aglycones | nih.govresearchgate.net |
| Inactivation of cpz21 gene | S. coelicolor M512 expressing cpz cluster | Accumulation of novel simplified liponucleosides (hydroxyacyl-caprazols) | nih.govuni-tuebingen.de |
| Co-expression of cpz cluster and pRHAM (rhamnose biosynthesis genes) | S. coelicolor M512 | Production of intact glycosylated caprazamycins | core.ac.uk |
High-Throughput Screening and Enzymatic Assays for Compound Evaluation
The evaluation of this compound and its analogues is centered on their activity against the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY). nih.gov MraY is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making it a prime target for novel antibiotics. nih.govnih.gov
Enzymatic assays are crucial for quantifying the inhibitory potency of these compounds. Fluorescence-based MraY assays have been developed and utilized to determine the half-maximal inhibitory concentration (IC₅₀) of caprazamycin analogues. griffith.edu.au For example, carbacaprazamycins, which are closely related to this compound, were shown to have strong MraY inhibitory activity with IC₅₀ values in the low nanomolar range (2.6-6.9 nM). griffith.edu.au It is through such assays that the potent MraY inhibitory activity of the broader caprazamycin class, including this compound, has been established. researchgate.net
While specific high-throughput screening (HTS) campaigns for this compound are not documented, HTS is a standard methodology in drug discovery used to screen large compound libraries against specific targets like MraY. bmglabtech.commdpi.comyoutube.comassay.works These automated platforms enable the rapid identification of "hit" compounds that can then be optimized into lead structures. The discovery of novel, non-nucleoside MraY inhibitors has been facilitated by such screening approaches, highlighting the importance of this methodology in the field. biorxiv.orgnih.gov The evaluation of this compound's antibacterial efficacy is determined by standard microbial sensitivity tests, which provide Minimum Inhibitory Concentration (MIC) values against various bacterial strains. nih.gov
Table of a this compound Analogue's In Vitro Activity
| Compound | Target/Assay | Potency (IC₅₀) | Bacterial Strain | Potency (MIC µg/mL) | Reference |
|---|---|---|---|---|---|
| Palmitoyl (B13399708) caprazol (B1245282) | MraY | - | Mycobacterium smegmatis | 6.25 | nih.gov |
| Palmitoyl caprazol | MraY | - | MRSA | 3.13-12.5 | nih.gov |
| Palmitoyl caprazol | MraY | - | VRE | 3.13-12.5 | nih.gov |
In Silico Approaches: Molecular Dynamics and Computational Chemistry
Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, plays a vital role in understanding the mechanism of action of this compound and guiding the design of new analogues. researchgate.netresearchgate.net These in silico methods are used to model the interaction between MraY inhibitors and the enzyme's active site at an atomic level. researchgate.netnih.gov
Crystal structures of MraY in complex with various inhibitors have provided a structural basis for these computational studies. nih.govmdpi.com Molecular docking simulations are used to predict the binding pose of ligands like this compound within the MraY binding pocket. researchgate.netmdpi.com These studies have revealed that inhibitors like caprazamycin analogues establish key interactions with crucial amino acid residues in the active site. researchgate.netmdpi.com
Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex over time. researchgate.netnih.govnih.govnih.gov MD simulations can reveal the dynamic nature of the interactions and provide a more accurate picture of the binding mode. For example, MD simulations have been used to study the interaction of carbacaprazamycin with MraY, confirming stable interactions with key residues. researchgate.net Although this compound itself was not the direct subject, these computational studies on its close analogues provide critical insights into its likely binding mechanism and the structural requirements for potent MraY inhibition, thereby rationalizing structure-activity relationships and informing future drug design efforts. griffith.edu.au
Conclusion
Palmitoylcaprazol stands out as a significant synthetic antibiotic with a well-defined mechanism of action targeting the essential bacterial enzyme MraY. Its potent activity against a spectrum of Gram-positive bacteria, including the formidable MRSA and VRE, underscores its potential in the fight against antimicrobial resistance. While challenges related to its synthesis and metabolic stability exist, the structure-activity relationship studies provide a clear path for future lead optimization. As research continues to refine the caprazamycin (B1248949) scaffold, this compound and its next-generation analogues may play a crucial role in replenishing the dwindling arsenal (B13267) of effective antibiotics, particularly for treating mycobacterial and other difficult-to-treat bacterial infections.
Future Research Directions and Therapeutic Advancement
The emergence of Palmitoylcaprazol, a synthetic analogue of the natural antibiotic caprazamycin (B1248949), has opened new avenues in the pursuit of novel antimicrobial agents. Its potent activity against clinically significant pathogens, including multi-drug resistant strains, underscores its potential as a lead compound. Future research is poised to build upon this foundation, focusing on optimizing its properties, exploring its full therapeutic breadth, and developing innovative tools to accelerate its journey from a promising molecule to a potential clinical candidate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
